3-Acetyl Rocuronium Bromide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

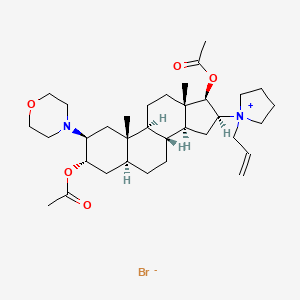

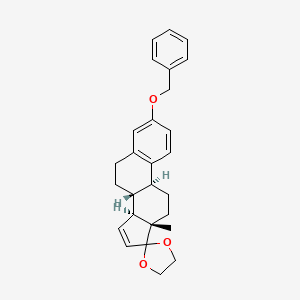

3-Acetyl Rocuronium Bromide is a derivative of Rocuronium Bromide . Rocuronium Bromide is an aminosteroid non-depolarizing neuromuscular blocker or muscle relaxant used in modern anaesthesia to facilitate tracheal intubation by providing skeletal muscle relaxation .

Synthesis Analysis

The synthesis of Rocuronium Bromide involves several steps . The process starts with the base-catalyzed condensation of diepoxide and pyrrolidine in methanol in the presence of sodium hydroxide. This is followed by in-situ reduction of the keto intermediate to give the corresponding secondary alcohol. The epoxide ring of the resulting compound is then opened using morpholine. The resulted 2-morpholinyl-3, 17-dihydroxy steroidal derivative is then selectively acetylated to furnish the 17-acetoxy derivative. Finally, the resulting compound is reacted with allyl bromide to provide Rocuronium Bromide .

Molecular Structure Analysis

The molecular formula of 3-Acetyl Rocuronium Bromide is C34 H55 N2 O5 . Br . It is a derivative of Rocuronium Bromide, which has a propenyl group on its active quaternary nitrogen atom .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of Rocuronium Bromide have been described in the Synthesis Analysis section. The reactions involve condensation, reduction, ring-opening, acetylation, and reaction with allyl bromide .

Physical And Chemical Properties Analysis

The molecular formula of 3-Acetyl Rocuronium Bromide is C34 H55 N2 O5 . Br, and its molecular weight is 651.71 .

Scientific Research Applications

Neurology Research

3-Acetyl Rocuronium Bromide is used in neurology research as a certified reference material for highly accurate and reliable data analysis .

Synthesis of Rocuronium Bromide

It’s used in the development of an efficient and scalable process for Rocuronium Bromide, a neuromuscular blocking agent. The process involves studying various process parameters and obviates column chromatography purification .

Impurity Reference Material

3-Acetyl Rocuronium Bromide is also used as an impurity reference material .

Safety And Hazards

Rocuronium Bromide is harmful if swallowed or in contact with skin, and toxic if inhaled . It is recommended to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye. Use of personal protective equipment, wearing chemical impermeable gloves, and ensuring adequate ventilation are advised .

Future Directions

Rocuronium Bromide is a commonly used non-depolarizing neuromuscular blocking agent. It has been used in over 30 million patients worldwide . The development of more efficient and scalable processes for its synthesis, as well as the discovery of new derivatives like 3-Acetyl Rocuronium Bromide, could potentially lead to improved versions of this drug with better efficacy, safety, and cost-effectiveness .

properties

IUPAC Name |

[(2S,3S,5S,8R,9S,10S,13S,14S,16S,17R)-17-acetyloxy-10,13-dimethyl-2-morpholin-4-yl-16-(1-prop-2-enylpyrrolidin-1-ium-1-yl)-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate;bromide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H55N2O5.BrH/c1-6-15-36(16-7-8-17-36)30-21-28-26-10-9-25-20-31(40-23(2)37)29(35-13-18-39-19-14-35)22-34(25,5)27(26)11-12-33(28,4)32(30)41-24(3)38;/h6,25-32H,1,7-22H2,2-5H3;1H/q+1;/p-1/t25-,26+,27-,28-,29-,30-,31-,32-,33-,34-;/m0./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IYNFYELGQJULSR-PWXDFCLTSA-M |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1CC2CCC3C(C2(CC1N4CCOCC4)C)CCC5(C3CC(C5OC(=O)C)[N+]6(CCCC6)CC=C)C.[Br-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)O[C@H]1C[C@@H]2CC[C@@H]3[C@@H]([C@]2(C[C@@H]1N4CCOCC4)C)CC[C@]5([C@H]3C[C@@H]([C@@H]5OC(=O)C)[N+]6(CCCC6)CC=C)C.[Br-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H55BrN2O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

651.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Acetyl Rocuronium Bromide | |

CAS RN |

122483-73-2 |

Source

|

| Record name | 1-[(2BETA,3ALPHA,5ALPHA,16BETA,17BETA)-3,17-BIS(ACETYLOXY)-2-(4-MORPHOLINYL)ANDROSTAN-16-YL]-1-(2-PROPEN-1-YL)PYRROLIDINIUM BROMIDE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N,N-Diethyl-1-ethanaminium 3-(2-[(Z)-(5,5-dimethyl-3-((E)-[1-(3-sulfonatopropyl)naphtho[1,2-D][1,3]thiazol-1-ium-2-YL]methylidene)-1-cyclohexen-1-YL)methylidene]naphtho[1,2-D][1,3]thiazol-1-YL)-1-propanesulfonate](/img/structure/B1146260.png)

![[1-13Cglc]lactose monohydrate](/img/structure/B1146271.png)